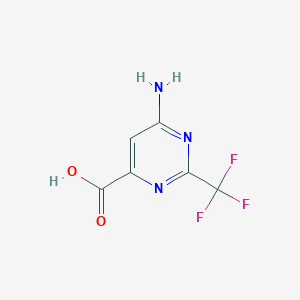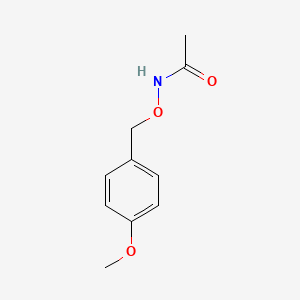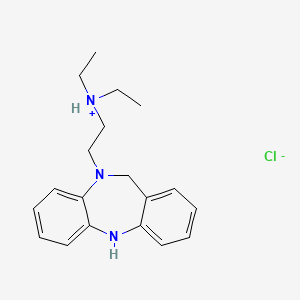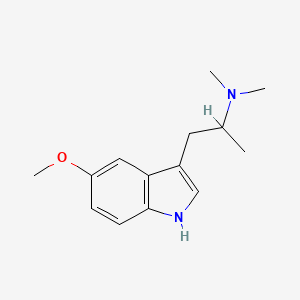
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is a chemical compound with a complex structure that includes both morpholine and benzoate moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride typically involves the reaction of morpholine with 2-hydroxy-3-methoxybenzoic acid in the presence of a suitable chlorinating agent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 2-morpholin-4-ium-4-ylethyl 2-hydroxybenzoate;chloride
- 2-morpholin-4-ium-4-ylethyl 3-methoxybenzoate;chloride
- 2-morpholin-4-ium-4-ylethyl 2-hydroxy-4-methoxybenzoate;chloride
Uniqueness
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of reactions and exhibit specific biological activities that may not be observed in similar compounds.
Propiedades
Número CAS |
23959-15-1 |
|---|---|
Fórmula molecular |
C14H20ClNO5 |
Peso molecular |
317.76 g/mol |
Nombre IUPAC |
2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride |
InChI |
InChI=1S/C14H19NO5.ClH/c1-18-12-4-2-3-11(13(12)16)14(17)20-10-7-15-5-8-19-9-6-15;/h2-4,16H,5-10H2,1H3;1H |
Clave InChI |
KFPAZNVEFVIEQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C(=O)OCC[NH+]2CCOCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
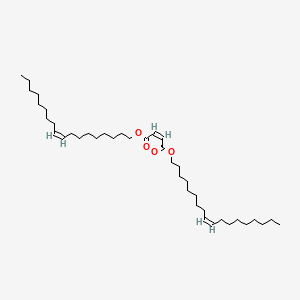

![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)

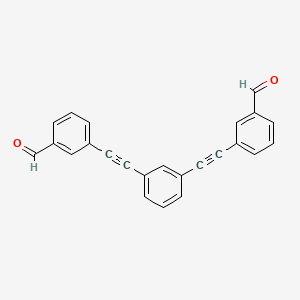
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)

